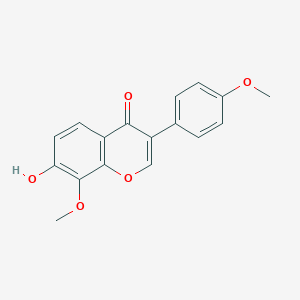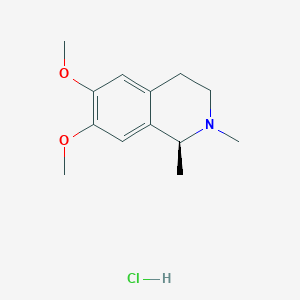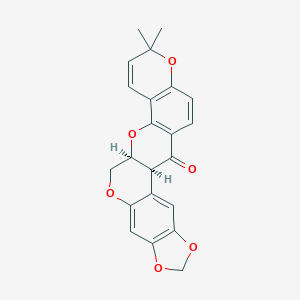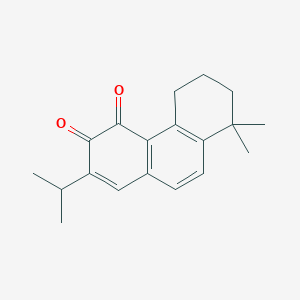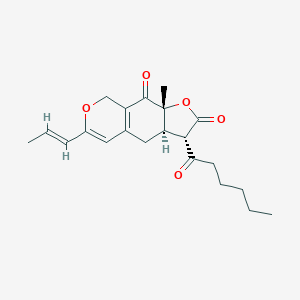
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
Vue d'ensemble
Description
5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is a tetramethoxyflavone, a type of flavonoid compound . It is a derivative of myricetin, where the hydroxy groups at positions 3, 3’, 4’ and 5’ are replaced by methoxy groups . This compound is isolated from Bridelia ferruginea, a subtropical medicinal plant widely used in traditional African medicine .
Molecular Structure Analysis
The molecular formula of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is C19H18O8 . The average mass is 374.341 Da and the monoisotopic mass is 374.100159 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone include a density of 1.4±0.1 g/cm3, boiling point of 594.2±50.0 °C at 760 mmHg, and a flash point of 214.3±23.6 °C . It has 8 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Myricetin has been well-documented for its antimicrobial and antioxidant activities. It is commonly found in plants and these properties are among its most beneficial biological effects .
Neuroprotective Activity
Preclinical studies have shown that myricetin exhibits neuroprotective activities, potentially beneficial for diseases like Alzheimer’s, Parkinson’s, Huntington’s, and amyotrophic lateral sclerosis .
Restoration of Cellular Antioxidant Defense
Research indicates that myricetin can restore the activity and protein expression of cellular antioxidant defense enzymes such as SOD, catalase (CAT), and glutathione peroxidase (GPx) which are reduced by oxidative stress .
Anti-inflammatory Applications
Myricetin extracted from Myrica rubra has been used to suppress inflammation in experimental models. It inhibits mammary inflammation by reducing the expression of inflammatory cytokines and proteins involved in inflammatory pathways .
Potential in Cardiovascular Disease Treatment
In vivo investigations suggest that myricetin possesses lipid-lowering activity, indicating its potential use in the treatment of hyperlipidemia and cardiovascular diseases .
Mécanisme D'action
Target of Action
The primary target of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Mode of Action
5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone interacts with its target, β-catenin, to exert a chondroprotective effect . This means that it helps to protect cartilage cells, potentially slowing the progression of diseases such as osteoarthritis.
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and survival. By interacting with β-catenin, the compound can influence these processes, potentially leading to therapeutic effects.
Pharmacokinetics
It is known that the compound is orally active This suggests that it can be absorbed through the digestive tract and distributed throughout the body to exert its effects
Result of Action
The molecular and cellular effects of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone’s action include anti-inflammatory, anti-fungal, anti-malarial, and anti-mycobacterial activities . These effects are likely the result of the compound’s interaction with β-catenin and its influence on the Wnt/β-catenin signaling pathway.
Propriétés
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXLGTWJLNLXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465276 | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
CAS RN |
14585-04-7 | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014585047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIHYDROXY-3,3',4',5'-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KFY8NTR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





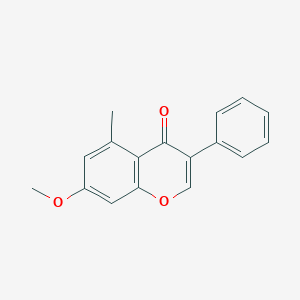
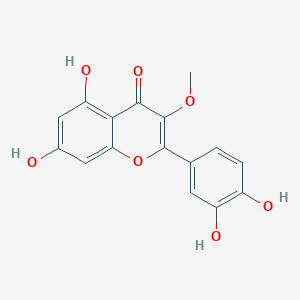
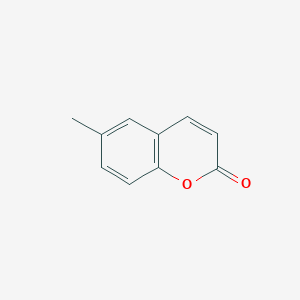
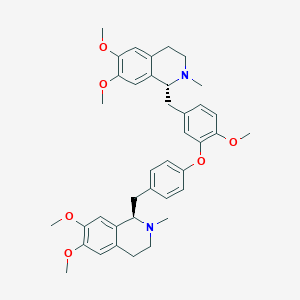
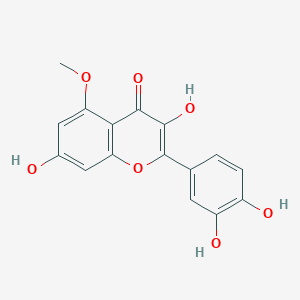
![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)
